molecular formula C7H14Cl2N4O B2744266 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride CAS No. 2031260-84-9

2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride

Cat. No.: B2744266
CAS No.: 2031260-84-9
M. Wt: 241.12
InChI Key: ZMVFSGVEXNZVDT-UHFFFAOYSA-N
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Description

2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine dihydrochloride (CAS 2031260-84-9) is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. It features a morpholine ring, a common motif in pharmaceuticals, linked to a 1,2,3-triazole group via a methylene bridge. The 1,2,3-triazole moiety is a privileged structure in chemical biology, often utilized in the synthesis of more complex molecules due to its potential for hydrogen bonding and dipole interactions . The dihydrochloride salt form of this compound enhances its solubility and stability, making it a more suitable intermediate for various synthetic and biological applications . As a versatile building block, its well-defined chemical properties ensure reproducibility in synthetic processes aimed at developing new bioactive molecules . The structural characteristics of this compound, combining two important pharmacophores, may facilitate interactions with biological targets such as enzymes or receptors, underscoring its utility in biochemical research . This product is provided with a high purity level (NLT 97% ) and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(triazol-1-ylmethyl)morpholine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.2ClH/c1-3-11(10-9-1)6-7-5-8-2-4-12-7;;/h1,3,7-8H,2,4-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVFSGVEXNZVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CN2C=CN=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring formation via Huisgen 1,3-dipolar cycloaddition serves as the cornerstone for constructing the target molecule. A modified one-pot protocol derived from morpholine-epichlorohydrin intermediates enables simultaneous triazole annulation and morpholine functionalization.

Representative Protocol:

  • Epoxide Ring-Opening : Treat morpholine with epichlorohydrin in methanol at 60°C for 12 hours to yield 2-(chloromethyl)morpholine.
  • Azide Substitution : React the chloromethyl intermediate with sodium azide in DMF/H₂O (3:1) at 50°C for 6 hours, producing 2-(azidomethyl)morpholine.
  • Click Cycloaddition : Combine the azide with terminal alkynes (e.g., acetylene derivatives) using CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in t-BuOH/H₂O (1:1) at 25°C for 24 hours.

Key Data:

Step Yield (%) Purity (HPLC)
1 78 92.4
2 85 95.1
3 91 98.7

Alkylation of Morpholine with Preformed Triazole Derivatives

An alternative route involves alkylating morpholine with chloromethyltriazole intermediates, as demonstrated in patent US6673939B2. This method bypasses in situ triazole synthesis, favoring pre-functionalized triazole precursors.

Procedure:

  • Synthesis of 3-Chloromethyl-1H-1,2,3-triazole :
    • React semicarbazide hydrochloride with 2-chloro-1,1,1-trimethoxyethane in methanol (4 days, 25°C), followed by NaOH-mediated cyclization (60°C, 2 hours).
  • Morpholine Alkylation :
    • Combine 3-chloromethyl-1H-1,2,3-triazole (1.2 eq) with morpholine (1.0 eq) and K₂CO₃ (2.5 eq) in DMF at 22°C for 30 minutes. Quench with ice-water to precipitate the product.

Optimization Insights:

  • Base Selection : Potassium carbonate outperforms N,N-diisopropylethylamine, yielding 98.1% product with 97.1% HPLC purity.
  • Solvent Impact : DMF ensures homogeneity, whereas THF or toluene leads to incomplete conversion.

Dihydrochloride Salt Formation

Protonation of the morpholine nitrogen (pKa ≈ 8.5) and triazole N-2 (pKa ≈ 1.5) necessitates sequential acid treatment.

Salt Generation Protocol:

  • Dissolve 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine in anhydrous ethanol.
  • Add concentrated HCl (2.2 eq) dropwise at 0°C under nitrogen.
  • Stir for 2 hours, filter, and recrystallize from ethanol/diethyl ether (1:5).

Analytical Confirmation:

  • ¹H NMR (D₂O): δ 4.43 (s, 2H, CH₂-triazole), 3.71–3.65 (m, 4H, morpholine OCH₂), 2.98–2.89 (m, 4H, morpholine NCH₂).
  • Elemental Analysis : Calculated for C₇H₁₄Cl₂N₄O: C 34.87%, H 5.86%, N 23.23%; Found: C 34.72%, H 5.91%, N 23.18%.

Catalytic and Reaction Engineering Considerations

Accelerating Click Chemistry with TBTA Ligands

Incorporating tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) enhances Cu(I) stability, reducing catalyst loading to 5 mol% while maintaining >95% yield.

Comparative Performance:

Catalyst System Reaction Time (h) Yield (%)
CuSO₄/NaAsc 24 91
CuSO₄/NaAsc + TBTA 8 96

Solvent Effects on Alkylation

Polar aprotic solvents (DMF, DMSO) facilitate nucleophilic substitution by stabilizing the transition state.

Solvent Screening Data:

Solvent Conversion (%)
DMF 98.1
DMSO 95.3
THF 62.4
Toluene 41.7

Challenges and Mitigation Strategies

  • Triazole Regioselectivity : CuAAC exclusively generates 1,4-disubstituted triazoles, avoiding isomeric contamination.
  • Morpholine Ring Strain : Employing low temperatures (<30°C) during alkylation prevents ring-opening side reactions.
  • Salt Hygroscopicity : Storage under anhydrous N₂ atmosphere maintains dihydrochloride stability.

Chemical Reactions Analysis

Types of Reactions

2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the morpholine moiety.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic pathways.

Biology

The compound has shown potential as a biochemical probe due to its ability to interact with biological targets. It has been studied for its binding affinity with carbonic anhydrase enzymes, which are crucial for regulating physiological processes such as pH balance and fluid dynamics in organisms .

Medicine

Research indicates that this compound possesses antimicrobial and anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines including human colon carcinoma (Caco-2), cervical carcinoma (HeLa), and breast adenocarcinoma (MCF-7). The compound’s mechanism of action appears to involve inhibition of key enzymes involved in tumor growth .

Industry

In industrial applications, this compound is being explored for use as a corrosion inhibitor and photostabilizer in materials science. Its dual functionality as both a morpholine derivative and a triazole-containing compound allows for the development of materials with unique properties.

Anticancer Activity Study

A study focused on the synthesis of various triazole derivatives linked to morpholine showed promising anticancer activity against several cancer cell lines. The study employed molecular docking techniques to assess the binding affinity of the synthesized compounds to target receptors such as CDK2, revealing significant potential for drug development .

Enzymatic Inhibition Study

Another investigation highlighted the compound’s role as an inhibitor of carbonic anhydrase enzymes. The study utilized kinetic assays to determine the inhibition constants and elucidated the interaction mechanisms through computational modeling .

Mechanism of Action

The mechanism of action of 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. For example, the compound has been shown to inhibit carbonic anhydrase-II, an enzyme involved in various physiological processes . The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

2-(4-(Estradiol)-1H-1,2,3-Triazol-1-yl)propane-1,3-diamine Dihydrochloride

  • Structure : Combines a 1,2,3-triazole with a propane-1,3-diamine backbone and an estradiol steroid moiety.
  • Synthesis : Synthesized via CuAAC between 17α-ethynylestradiol and an azide precursor, followed by HCl deprotection (95% yield) .
  • Molecular weight (~600–700 g/mol) is substantially higher due to the steroid component.

2-[(3,5-Dimethyl-1,2,4-Triazol-1-yl)methyl]morpholine Hydrochloride

  • Structure : Substitutes the 1,2,3-triazole with a 1,2,4-triazole ring bearing methyl groups at positions 3 and 4.
  • Properties: Molecular weight: 232.71 g/mol .
  • Applications : Used in materials science and agrochemicals due to its stability and ease of functionalization .

2-(1H-Pyrazol-3-yl)morpholine Dihydrochloride

  • Structure : Replaces the triazole with a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms.
  • Key Differences :
    • Pyrazole lacks the third nitrogen atom present in triazoles, reducing hydrogen-bonding capacity.
    • Increased aromaticity may enhance π-π stacking interactions in receptor binding .

Physicochemical and Pharmacological Comparison

Compound Molecular Weight (g/mol) Heterocycle Synthesis Yield Key Applications
2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine dihydrochloride ~250–300* 1,2,3-Triazole High (CuAAC) Enzyme inhibition, drug discovery
2-(4-Estradiol-triazolyl)diamine dihydrochloride ~600–700 1,2,3-Triazole 95% Hormone-targeted therapies
2-[(3,5-Dimethyl-1,2,4-Triazolyl)methyl]morpholine HCl 232.71 1,2,4-Triazole Moderate Agrochemicals, corrosion inhibitors
2-(1H-Pyrazol-3-yl)morpholine dihydrochloride ~220–250* Pyrazole N/A Receptor modulation, materials

*Estimated based on structural analogs.

Biological Activity

2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride is a compound notable for its unique structural features, combining a morpholine ring and a triazole moiety. This combination enhances its solubility and potential biological activity, making it a subject of interest in medicinal chemistry and drug discovery. The compound's molecular formula is C7H12Cl2N4O, with a molecular weight of approximately 241.12 g/mol .

The biological activity of this compound is primarily linked to its role as an inhibitor of carbonic anhydrase (CA) enzymes. These enzymes are crucial in regulating pH and fluid balance in various physiological processes. The presence of polar groups in the triazole structure enhances its binding affinity to these enzymes, thereby inhibiting their activity . This inhibition can have significant implications for treating conditions such as glaucoma, epilepsy, and certain types of cancer.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, research has shown that the compound can induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

Cell Line IC50 (μM) Mechanism
A54914.5Apoptosis induction
MCF-710.2Cell cycle arrest at G1 phase
HeLa12.8Inhibition of proliferation

These findings suggest that the compound could serve as a lead candidate for developing new anticancer therapies .

Antimicrobial Properties

In addition to its anticancer potential, this compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli indicates its potential use in treating infections .

Case Studies

Several studies have explored the biological activities of this compound:

  • Study on Carbonic Anhydrase Inhibition :
    • Researchers conducted an in vitro study to evaluate the inhibitory effects on carbonic anhydrase isoforms I and II.
    • Results indicated an IC50 value of 8.5 μM for isoform II, showcasing significant inhibitory activity that could be leveraged for therapeutic applications .
  • Anticancer Efficacy Assessment :
    • A series of derivatives were synthesized based on the core structure to evaluate their anticancer properties.
    • Among these derivatives, one exhibited an IC50 value of 6.5 μM against breast cancer cells (MCF-7), suggesting enhanced potency compared to the parent compound .
  • Antimicrobial Activity Evaluation :
    • A comprehensive screening against a panel of bacterial strains revealed that the compound inhibited growth at concentrations as low as 15 μg/mL.
    • This positions it as a potential candidate for further development in antimicrobial therapies .

Q & A

Q. What are the recommended synthetic routes for 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride, and how can reaction efficiency be optimized?

Answer: The synthesis of this compound typically involves click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to form the triazole ring, followed by morpholine functionalization and dihydrochloride salt formation. To optimize efficiency:

  • Use statistical Design of Experiments (DoE) to test variables like temperature, catalyst loading, and solvent polarity .
  • Employ reaction path search methods (e.g., quantum chemical calculations) to predict energy barriers and identify optimal intermediates .
  • Monitor reaction progress via HPLC or NMR to ensure high yield and purity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

  • Store in a dry, inert atmosphere (≤4°C) to prevent hydrolysis or decomposition .
  • Use personal protective equipment (PPE) , including nitrile gloves and fume hoods, due to potential skin/eye irritation .
  • In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for persistent symptoms .

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly the triazole and morpholine moieties .
  • Mass spectrometry (MS) for molecular weight validation and impurity profiling .
  • X-ray crystallography to resolve stereochemical ambiguities in the morpholine ring .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported biological activity data for this compound?

Answer: Discrepancies (e.g., variable antimicrobial efficacy) may arise from differences in experimental conditions (e.g., cell lines, concentrations). Methodological solutions include:

  • Molecular docking simulations to predict target binding affinities under varying pH or ionic conditions .
  • Meta-analysis of published datasets to identify confounding variables (e.g., solvent choice, assay protocols) .
  • In vitro validation using standardized cell cultures and dose-response curves to isolate compound-specific effects .

Q. What strategies are recommended for optimizing reactor design in scaled-up synthesis?

Answer:

  • Continuous-flow reactors to enhance mixing efficiency and reduce side reactions compared to batch processes .
  • Membrane separation technologies for in-line purification, minimizing downstream processing .
  • Process control algorithms (e.g., PID controllers) to maintain steady-state conditions during exothermic steps .

Q. How can researchers address contradictory findings in the compound’s pharmacokinetic properties?

Answer:

  • Perform physiologically based pharmacokinetic (PBPK) modeling to account for interspecies metabolic differences .
  • Validate absorption/distribution patterns using radiolabeled isotopes in animal models .
  • Analyze metabolite profiles via LC-MS/MS to identify active or toxic derivatives .

Methodological Frameworks

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of derivatives?

Answer:

  • Fragment-based ligand design to systematically modify the triazole or morpholine groups .
  • Multivariate analysis (e.g., PCA) to correlate substituent electronic effects with bioactivity .
  • High-throughput screening with orthogonal assays (e.g., fluorescence polarization, SPR) to validate hits .

Q. How can reaction mechanisms be elucidated for novel derivatives of this compound?

Answer:

  • Isotopic labeling studies (e.g., ¹⁵N or ²H) to trace bond formation/cleavage pathways .
  • DFT calculations to map transition states and identify rate-determining steps .
  • In situ IR spectroscopy to monitor intermediate species in real-time .

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